Perfluorodecanesulphonyl fluoride
Description
Contextualizing Perfluorodecanesulphonyl Fluoride (B91410) within Organofluorine Chemistry
Organofluorine chemistry, a field that studies the properties and synthesis of organic compounds containing the carbon-fluorine (C-F) bond, provides the fundamental context for understanding Perfluorodecanesulphonyl Fluoride (PFDSF). The C-F bond is the strongest single bond in organic chemistry, a characteristic that imparts exceptional stability to molecules. nih.gov This stability, along with the high electronegativity of fluorine atoms, results in compounds with unique properties such as resistance to chemical, thermal, and biological degradation. nih.gov
This compound is a synthetic perfluorinated compound featuring a ten-carbon alkyl chain where all hydrogen atoms have been replaced by fluorine atoms, and it is terminated with a sulfonyl fluoride functional group (-SO2F). smolecule.com Its structure is a prime example of the principles of organofluorine chemistry, where extensive fluorination creates a molecule that is both hydrophobic (water-repellent) and lipophobic (oil-repellent). wikipedia.org These properties, stemming directly from the nature of the numerous C-F bonds, have made PFDSF and related substances valuable in specialized applications. wikipedia.org The development of organofluorine chemistry has also provided essential reagents, such as triflic acid, which share the characteristic of having a highly electronegative trifluoromethyl group that influences their chemical behavior. wikipedia.org
This compound as a Key Substance in the Per- and Polyfluoroalkyl Substances (PFAS) Class
This compound is a member of the large and diverse class of chemicals known as per- and polyfluoroalkyl substances (PFAS). smolecule.com The Organisation for Economic Co-operation and Development (OECD) defines PFAS as fluorinated substances that contain at least one fully fluorinated methyl (–CF3) or methylene (B1212753) (–CF2–) carbon atom. itrcweb.org This broad family includes thousands of synthetic chemicals that have been manufactured since the mid-20th century for a wide array of industrial and consumer products due to their resistance to heat, water, and oil. midwestadvocates.orgcancer.org
PFDSF holds a significant position within the PFAS class primarily as a precursor chemical. It is a key starting material in the synthesis of other important PFAS, most notably Perfluorodecanesulfonic acid (PFDS) and its salts. The sulfonyl fluoride group in PFDSF is reactive and can be transformed to create other functional groups, leading to a variety of derivatives used as surfactants and surface protectants. wikipedia.org For example, a related and well-studied compound, perfluorooctanesulfonyl fluoride (POSF), is used to manufacture perfluorooctanesulfonic acid (PFOS) and its derivatives. wikipedia.org The chemical processes used to create these substances, such as electrochemical fluorination (ECF), often result in a mixture of linear and branched isomers. nih.gov
Evolution of Research in Perfluorinated Compounds: A Historical Perspective
The journey of perfluorinated compounds began in the late 1930s with the discovery of polytetrafluoroethylene (PTFE), commercially known as Teflon. manufacturingdive.com This discovery was followed by the development of electrochemical fluorination in the 1940s, a process that enabled the large-scale production of various perfluorinated substances. nih.gov These compounds were initially valued for their remarkable stability and were used in a multitude of applications, from non-stick cookware to fire-fighting foams. researchgate.netwikipedia.org
For decades, the production and use of PFAS like PFDSF and its relatives went largely unregulated. manufacturingdive.com However, by the early 2000s, with the advent of more sensitive analytical methods, scientific research began to document the widespread presence of certain PFAS in the environment, wildlife, and human blood serum. itrcweb.orgacs.org This growing awareness shifted the focus of research towards understanding the environmental fate and persistence of these "forever chemicals," so-named because their strong carbon-fluorine bonds make them extremely resistant to degradation. cancer.orgacs.org A significant turning point occurred between 2000 and 2002 when 3M, a major producer, voluntarily phased out the production of PFOS and related compounds, including the precursor POSF. wikipedia.orgacs.org This event spurred further research into replacement technologies and shorter-chain PFAS alternatives. itrcweb.org
Research Data Tables
Table 1: Properties of this compound (Note: Data for the closely related and more extensively documented compound Perfluorooctanesulfonyl fluoride (POSF) is often used as a reference for the broader class of perfluoroalkanesulfonyl fluorides.)
| Property | Data | Reference |
| Chemical Formula | C₁₀F₂₂O₂S | smolecule.com |
| Functional Group | Sulfonyl Fluoride (-SO₂F) | smolecule.com |
| Classification | Per- and Polyfluoroalkyl Substance (PFAS) | smolecule.com |
| Synthesis Method | Electrochemical Fluorination (ECF) | nih.govnih.gov |
| Key Characteristic | High thermal and chemical stability | nih.gov |
| Precursor for | Perfluorodecanesulfonic acid (PFDS) and its salts | wikipedia.org |
Table 2: Historical Timeline of Perfluorinated Compound Research
| Time Period | Key Developments | Reference(s) |
| 1930s | First forms of PFAS discovered, including polychlorotrifluoroethylene (1934) and polytetrafluoroethylene (Teflon) (1938). | manufacturingdive.comwikipedia.org |
| 1940s-1950s | Electrochemical fluorination (ECF) developed, enabling mass production. PFAS compounds begin to be used in a wide range of industrial and commercial applications. | nih.govresearchgate.net |
| 1970s | Initial occupational studies detect certain PFAS in the blood of exposed workers. | itrcweb.org |
| 1990s | Studies report the detection of PFAS in the blood of the general human population. | itrcweb.org |
| Early 2000s | Widespread environmental presence of PFAS documented due to more sensitive analytical methods. 3M announces a voluntary phase-out of PFOS, POSF, and related product production (2000-2002). | wikipedia.orgitrcweb.orgacs.org |
| Post-2000s | Research intensifies on the environmental fate, transport, and analysis of PFAS. Focus increases on developing replacement compounds and shorter-chain PFAS. | cancer.orgitrcweb.org |
Properties
CAS No. |
307-51-7 |
|---|---|
Molecular Formula |
C10F22O2S |
Molecular Weight |
602.14 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-henicosafluorodecane-1-sulfonyl fluoride |
InChI |
InChI=1S/C10F22O2S/c11-1(12,3(15,16)5(19,20)7(23,24)9(27,28)29)2(13,14)4(17,18)6(21,22)8(25,26)10(30,31)35(32,33)34 |
InChI Key |
QMNUYVWNQITPHA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(F)(F)S(=O)(=O)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Routes for Perfluorodecanesulphonyl Fluoride
Electrochemical Fluorination (ECF) as a Primary Synthesis Pathway for Perfluorodecanesulphonyl Fluoride (B91410)
Electrochemical fluorination (ECF), specifically the Simons process, stands as a foundational and commercially significant method for the production of perfluoroalkanesulfonyl fluorides, including perfluorodecanesulphonyl fluoride. wikipedia.orgpsu.edu This technique involves the electrolysis of a hydrocarbon precursor in anhydrous hydrogen fluoride. wikipedia.org The organic substrate is dissolved in the hydrogen fluoride, which serves as both the solvent and the fluorine source. wikipedia.orgpsu.edu
C₁₀H₂₁SO₂F + 21 HF → C₁₀F₂₁SO₂F + 21 H₂
This method is advantageous for producing highly fluorinated compounds on a large scale. However, it can sometimes lead to fragmentation of the carbon backbone and the formation of byproducts, which may result in lower yields for a specific desired compound. wikipedia.org A patent for preparing perfluoroalkanesulfonyl fluorides describes the electrochemical fluorination of alkylsulfonyl esters or amides with alkyl chains ranging from 1 to 20 carbon atoms. google.com
| Parameter | Value/Condition |
| Process | Simons Electrochemical Fluorination (ECF) |
| Precursor | Decanesulfonyl fluoride (or related derivatives) |
| Solvent & Fluorine Source | Anhydrous Hydrogen Fluoride (HF) |
| Anode Material | Nickel |
| Cell Potential | 5-6 V |
Contemporary Synthetic Strategies for Perfluorinated Sulfonyl Fluorides
While ECF is a major industrial route, ongoing research focuses on developing more selective and milder methods for the synthesis of perfluorinated sulfonyl fluorides.
Halogen Exchange Reactions for Sulfonyl Fluoride Formation
Halogen exchange, or the "halex" process, offers an alternative route to sulfonyl fluorides, typically by converting a sulfonyl chloride or bromide to the corresponding fluoride. This is often achieved using a fluoride salt as the fluorine source. For instance, a simple and mild method for direct chloride/fluoride exchange involves using potassium fluoride (KF) in a water/acetone biphasic mixture, which has been shown to be effective for a broad range of sulfonyl chlorides, yielding sulfonyl fluorides in high efficiency (84–100% yields). organic-chemistry.org While this method is generally applied to a variety of substrates, its direct application to perfluorodecanesulfonyl chloride would provide a pathway to the desired fluoride. organic-chemistry.orgorganic-chemistry.org The use of activated potassium fluoride, such as spray-dried KF, can enhance the reactivity of the exchange reaction. google.com
| Reagent System | Substrate Scope | Key Features |
| Potassium Fluoride (KF) in Water/Acetone | Broad, including heterocycles, phenols, and anilines | Mild conditions, high yields (84-100%), scalable |
| Activated Potassium Fluoride (e.g., spray-dried) | Polyhaloaromatic compounds | Enhanced reactivity for sluggish substrates |
Employment of Organometallic Reagents in Sulfonyl Fluoride Synthesis
Organometallic chemistry provides versatile tools for the formation of carbon-sulfur bonds. While direct synthesis of this compound using this approach is not extensively documented, related methodologies suggest its feasibility. The synthesis of fluorinated compounds can be achieved by reacting a fluorinated compound with a non-fluorinated organometallic derivative or by using a perfluoroalkyl-metal reagent with a non-fluorinated substrate. researchgate.net For example, the sulfonylation of organometallic reagents with arenesulfonyl fluorides is a known one-step synthesis for sulfones. bac-lac.gc.ca A potential, though less direct, route could involve the use of a perfluorodecyl organometallic reagent, such as a Grignard or organolithium species, with a sulfur dioxide equivalent followed by oxidative fluorination.
Mechanochemical Approaches to Perfluorinated Sulfonyl Fluoride Preparation
Mechanochemistry, which involves chemical reactions induced by mechanical energy, is an emerging sustainable synthetic strategy. A solvent-free mechanochemical protocol for the exchange of imidazole (B134444) with fluorine using potassium bifluoride (KHF₂) has been reported for the synthesis of sulfonyl fluorides. researchgate.net This approach avoids the use of bulk solvents and can lead to cleaner reactions. Recently, a mechanochemical method for the destruction of per- and polyfluoroalkyl substances (PFAS) using potassium phosphate (B84403) salts has been shown to produce potassium fluoride (KF) and K₂PO₃F, which can then be used in fluorination chemistry. nih.gov This suggests the potential for developing mechanochemical methods for the synthesis of perfluorinated compounds like this compound.
Photoredox Catalysis in the Synthesis of Alkyl Sulfonyl Fluorides
Photoredox catalysis has recently emerged as a powerful and mild method for the synthesis of various organic compounds, including alkyl sulfonyl fluorides. nih.govresearchgate.net This technique uses visible light to initiate a catalytic cycle that can facilitate reactions under gentle conditions. One approach involves the radical fluorosulfonylation of olefins using a bench-stable, redox-active fluorosulfonyl radical precursor. nih.govresearchgate.net Another photoredox-catalyzed method enables the preparation of alkyl sulfonyl fluorides from readily available alkyl bromides and alcohols through halogen atom transfer, followed by SO₂ capture and fluorination. organic-chemistry.org While these methods have been demonstrated for a range of alkyl substrates, their specific application to the synthesis of long-chain perfluoroalkyl sulfonyl fluorides like this compound remains an area for further investigation.
| Method | Key Features |
| Radical fluorosulfonylation of olefins | Uses bench-stable radical precursors, mild conditions |
| Halogen atom transfer from alkyl halides/alcohols | Scalable, uses readily available starting materials |
Chemical Reactivity and Transformative Chemistry of Perfluorodecanesulphonyl Fluoride
Nucleophilic Substitution Reactivity of the Sulfonyl Fluoride (B91410) Moiety
The sulfonyl fluoride group in perfluorodecanesulphonyl fluoride is a key center for chemical reactivity, serving as an effective electrophile that is susceptible to attack by a variety of nucleophiles. While the S-F bond is thermodynamically stable, it readily undergoes substitution reactions, a characteristic that is foundational to the derivatization of this class of compounds. This reactivity is analogous to that of other well-studied perfluoroalkanesulfonyl fluorides, such as perfluorooctanesulfonyl fluoride (POSF) and perfluorobutanesulfonyl fluoride (NfF). wikipedia.orgwikipedia.org
The substitution process involves the displacement of the fluoride ion by a nucleophile. Common nucleophiles include hydroxides, ammonia (B1221849), amines, and phenoxides. For instance, reaction with a base like potassium hydroxide (B78521) leads to the formation of the corresponding perfluorodecanesulfonate salt. wikipedia.org Similarly, reaction with ammonia yields perfluorodecanesulfonamide. wikipedia.org
The reactivity of the sulfonyl fluoride group allows for the synthesis of a wide array of derivatives. Alkenyl nonaflates can be prepared from the reaction of trimethylsilyl (B98337) enol ethers with perfluorobutanesulfonyl fluoride, a shorter-chain homologue. wikipedia.org Aryl nonaflates are synthesized in high yields from phenols in the presence of a base. wikipedia.org These reactions highlight the versatility of the sulfonyl fluoride moiety as a gateway to diverse functional groups.
The table below summarizes typical nucleophilic substitution reactions for perfluoroalkanesulfonyl fluorides.
| Class of Nucleophile | Specific Nucleophile Example | Resulting Product | Reference |
| Hydroxide | Potassium Hydroxide (KOH) | Perfluoroalkanesulfonate Salt | wikipedia.org |
| Ammonia | Ammonia (NH₃) | Perfluoroalkanesulfonamide | wikipedia.org |
| Phenols | Phenoxides | Aryl Perfluoroalkanesulfonate | wikipedia.org |
| Enolates | Lithium enolates | Alkenyl Perfluoroalkanesulfonate | wikipedia.org |
These substitution reactions are fundamental to producing many fluorosurfactants and other specialty chemicals derived from perfluoroalkanesulfonyl fluoride precursors. wikipedia.org
Thermal and Oxidative Transformations of this compound and its Derivatives
The stability of this compound is dictated by its two key structural features: the robust perfluorinated carbon chain and the sulfonyl fluoride group.
Thermal Stability: Perfluorinated compounds are known for their high thermal stability, a property conferred by the strength of the carbon-fluorine bond. While specific decomposition data for this compound is not readily available, studies on analogous fluoropolymers like polytetrafluoroethylene (PTFE) show they remain stable at temperatures up to 550 °C. nih.gov Perfluoroalkanesulfonyl fluorides are also noted for their stability against thermolysis. sigmaaldrich.com The degradation of the perfluoroalkyl chain typically requires significant energy input, leading to the breakdown of the molecule into smaller fluorinated fragments.
Oxidative Transformations: The perfluorinated alkyl chain is highly resistant to chemical and oxidative degradation. Derivatives of this compound, such as perfluorodecanesulfonic acid (PFDS), are exceptionally persistent. Perfluoroalkyl sulfonic acids (PFSAs) are known to be recalcitrant to attack by powerful oxidizing agents like sulfate (B86663) radicals (SO₄•⁻). nih.gov While advanced oxidation processes involving sulfate and hydroxyl radicals can degrade some per- and polyfluoroalkyl substances (PFAS), particularly perfluoroalkyl carboxylic acids (PFCAs) under certain pH conditions, PFSAs demonstrate significantly greater resistance to these oxidative treatments. nih.gov
This compound as a Precursor in Advanced Organic Synthesis
The unique reactivity of the sulfonyl fluoride group makes this compound a valuable building block in specialized areas of organic synthesis.
This compound is a direct precursor to perfluorodecanesulfonic acid (PFDS) and its corresponding salts and amides through the nucleophilic substitution reactions described previously. wikipedia.orgindustrialchemicals.gov.au These sulfonic acid derivatives are the primary products synthesized from this precursor.
The conversion of a perfluoroalkanesulfonyl fluoride into a perfluorinated carboxylic acid (PFCA) is not a direct or common synthetic pathway. The synthesis of PFCAs typically proceeds through different routes, such as the electrochemical fluorination of hydrocarbon carboxylic acid fluorides, followed by hydrolysis. wikipedia.org Therefore, while this compound is a critical starting material for the PFDS family of compounds, it is not considered a standard precursor for perfluorinated carboxylic acids like perfluorodecanoic acid (PFDA).
This compound is an exemplary reagent for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful class of "click" reactions. sigmaaldrich.comnih.gov Click chemistry focuses on reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. nih.gov SuFEx leverages the unique balance of stability and reactivity of the S(VI)-F bond. sigmaaldrich.comnih.gov
The sulfonyl fluoride group is generally stable but can be activated to react with nucleophiles, such as silyl (B83357) ethers or amines, often under mild, catalyzed conditions. sigmaaldrich.comnih.gov This "connective" chemistry allows for the modular assembly of complex molecules. sigmaaldrich.com The reaction forms a highly stable sulfonate or sulfonamide linkage, connecting the perfluorodecyl-sulfonyl moiety to another molecular fragment.
Key features of SuFEx reactions involving sulfonyl fluorides are outlined below:
| Feature | Description | Reference |
| Reactivity | The S(VI)-F bond is stable to many conditions but reacts efficiently with nucleophiles when activated. | nih.gov |
| Chemoselectivity | Reactions occur exclusively at the sulfur center, avoiding side reactions. Compared to sulfonyl chlorides, sulfonyl fluorides produce only sulfonylation products. | sigmaaldrich.com |
| Conditions | Reactions are often metal-free and can be performed in aqueous environments, making them suitable for biological applications. | sigmaaldrich.comnih.gov |
| Products | Forms robust polysulfates and polysulfonates, which can exhibit greater chemical durability than polycarbonates. | nih.gov |
The use of this compound in SuFEx reactions provides a reliable method for incorporating the long perfluoroalkyl chain into polymers, pharmaceuticals, and materials, imparting properties such as chemical resistance and unique surface characteristics. sigmaaldrich.comnih.gov
Advanced Analytical Methodologies for the Detection and Quantification of Perfluorodecanesulphonyl Fluoride
Chromatographic Techniques Applied to Perfluorinated Sulfonyl Fluoride (B91410) Analysis
Chromatography is a cornerstone of analytical chemistry, and several of its modalities are indispensable for the analysis of perfluorinated compounds like PDSF. These techniques separate the target analyte from complex mixtures, allowing for its identification and quantification.
Gas Chromatography (GC) for Volatile Fluorine Compound Detection
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. For perfluorinated sulfonyl fluorides, GC is particularly useful due to their potential volatility. The methodology involves vaporizing the sample and moving it through a chromatographic column using an inert carrier gas. The separation is based on the differential partitioning of analytes between the mobile phase (gas) and a stationary phase within the column.
However, the direct analysis of highly polar compounds like PDSF can be challenging. Therefore, derivatization is often required to convert the polar analyte into a more volatile and thermally stable derivative. nih.gov For instance, perfluoroalkyl carboxylic acids (PFCAs), another class of PFAS, are often esterified or amidated before GC analysis to improve their chromatographic behavior. nih.gov A similar approach could be applied to PDSF. Detection is commonly achieved using a mass spectrometer (MS) or a micro-electron capture detector (µECD), which is highly sensitive to halogenated compounds. nih.govnih.gov GC-MS is frequently utilized for detecting volatile fluorine-containing compounds, such as perfluoroalcohols and perfluoroalcohol acrylates. chromatographyonline.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Targeted Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the targeted analysis of a wide range of PFAS, including those that are not amenable to GC. nih.govnih.gov This method offers high sensitivity and selectivity, making it suitable for detecting trace levels of contaminants in complex environmental and biological samples. mdpi.com
The analysis of perfluoroalkane sulfonyl fluorides (PFASFs) like PDSF by LC-MS/MS presents a unique challenge because they lack an easily ionizable functional group. researchgate.netnih.gov To overcome this, derivatization strategies have been developed. For example, perfluorooctanesulfonyl fluoride (PFOSF), a close analogue of PDSF, has been successfully derivatized with benzylamine (B48309) to enable rapid and quantitative analysis by LC-MS. nih.gov A similar chemical derivatization has been used to convert PFOSF and perfluorohexane (B1679568) sulfonyl fluoride (PFHxSF) into their corresponding sulfinic acids for LC-MS/MS analysis in soil samples. researchgate.net These approaches demonstrate excellent linearity and low detection limits, suggesting their applicability for PDSF. researchgate.netnih.gov
The table below summarizes findings for the analysis of related perfluorinated sulfonyl fluorides using derivatization followed by LC-MS/MS.
Table 1: Performance of LC-MS/MS Methods for Perfluorinated Sulfonyl Fluorides After Derivatization
| Analyte | Derivatization Agent | Matrix | Linearity (ng/L) | Detection Limit | Recoveries (%) | Reference |
|---|---|---|---|---|---|---|
| PFOSF | Benzylamine | Water, Soil | 2 - 80 (ng/mL) | 2.5 pg (absolute) | 51 - 128 | nih.gov |
| PFOSF | Chemical Derivatization | Soil | 25 - 500 | 0.066 ng/g | 96 - 111 | researchgate.net |
Ion Chromatography (IC) for Fluoride Ion Quantification
Ion chromatography is a technique used for the separation and analysis of ionic species. In the context of PDSF analysis, IC is not typically used for the direct measurement of the intact molecule. Instead, it plays a crucial role in indirect quantification methods where the perfluorinated compound is first combusted, breaking it down and liberating the fluorine atoms as hydrogen fluoride (HF). acs.orgchemrxiv.org The resulting HF is captured in an absorption solution, where it dissolves to form fluoride ions (F⁻). IC is then used to separate and quantify the concentration of these fluoride ions in the solution. innovatechlabs.com This provides a measure of the total fluorine content originating from the parent compound.
Spectroscopic and Electrochemical Approaches in Perfluorodecanesulphonyl Fluoride Characterization
Combustion Ion Chromatography (CIC) for Total Fluorine Content Determination
Combustion Ion Chromatography (CIC) is a powerful technique for measuring total fluorine (TF) or total organic fluorine (TOF). nih.govnih.gov This method is especially valuable as it captures fluorine from all organofluorine compounds in a sample, including known PFAS, their precursors, and unidentified fluorinated substances that would be missed by targeted analyses like LC-MS/MS. acs.orgchemrxiv.org
The CIC process involves the high-temperature combustion of the sample (liquid or solid) in a furnace, typically in the presence of oxygen. chemrxiv.org This process mineralizes the organofluorine compounds, converting the fluorine into gaseous hydrogen fluoride (HF). chemrxiv.org The HF gas is then transferred to an aqueous absorption solution and subsequently analyzed for fluoride ions using ion chromatography. innovatechlabs.comnih.gov The use of activated carbon as a sorbent can be employed for volatile PFAS to minimize their loss during pre-analysis steps. acs.org Research has shown that CIC is a robust method for various environmental and biological matrices. acs.org
Table 2: Key Parameters in Combustion Ion Chromatography for Organofluorine Analysis
| Parameter | Typical Value/Condition | Purpose | Reference |
|---|---|---|---|
| Inlet Furnace Temperature | 900 °C | Initial sample combustion | chemrxiv.org |
| Outlet Furnace Temperature | 1000 °C | Ensures complete mineralization | chemrxiv.org |
| Gas Flow (Argon) | 200 mL/min | Carrier gas | chemrxiv.org |
| Gas Flow (Oxygen) | 400 mL/min | Combustion gas | chemrxiv.org |
| Method Detection Limit (TOF) | 0.51 ppm | Sensitivity in food contact materials | nih.gov |
Potentiometric Analysis Using Ion-Selective Electrodes (ISE) for Fluoride
Potentiometric analysis with a fluoride ion-selective electrode (F-ISE) offers a cost-effective and rapid alternative to ion chromatography for quantifying fluoride ions. mdpi.comnih.gov Similar to the use of IC, the F-ISE method is an indirect technique that measures the fluoride produced after the complete breakdown of PDSF and other organofluorine compounds, typically through oxygen combustion. mdpi.comresearchgate.net
The F-ISE consists of a membrane, usually a lanthanum fluoride crystal, that is selectively permeable to fluoride ions. mdpi.com When the electrode is immersed in the sample solution (the absorption solution from combustion), a potential difference develops across the membrane that is proportional to the concentration of fluoride ions. mdpi.com This potential is measured against a reference electrode. While subject to interferences from certain ions like hydroxide (B78521), this method provides a validated approach for screening materials for total fluorine and total organic fluorine. mdpi.comresearchgate.net
Table 3: Comparison of Analytical Methods for Fluoride Quantification Post-Combustion
| Technique | Principle | Advantages | Considerations | Reference |
|---|---|---|---|---|
| Ion Chromatography (IC) | Ion exchange separation and conductivity detection | High specificity, can separate different anions | Higher instrument cost, longer analysis time | acs.orginnovatechlabs.com |
| Ion-Selective Electrode (ISE) | Potentiometric measurement across a selective membrane | Rapid, cost-effective, suitable for screening | Potential for ionic interferences, lower precision at low concentrations | mdpi.comresearchgate.net |
Applications of Perfluorodecanesulphonyl Fluoride in Advanced Materials Science and Industrial Chemistry
Contributions of Perfluorodecanesulphonyl Fluoride (B91410) to Surface Chemistry and Functional Coatings
The distinct properties of Perfluorodecanesulphonyl fluoride, such as high chemical and thermal stability, low surface tension, and resistance to degradation, make it a valuable compound in surface chemistry. lookchem.com These characteristics are primarily attributed to its perfluorinated alkyl chain.
This compound and its derivatives are recognized for their efficacy as fluorosurfactants. These surfactants can significantly lower the surface tension of liquids, a critical property in various applications.
The effectiveness of fluorinated surfactants is often compared based on their ability to reduce surface tension at low concentrations. The table below illustrates the surface tension of solutions containing different fluorinated surfactants, highlighting the general performance of this class of compounds.
| Surfactant Type | Concentration | Surface Tension (mN/m) |
| Perfluorooctane (B1214571) Sulfonate (PFOS) | Various | Significantly reduces surface tension |
| Perfluorobutane Sulfonate (PFBS) | Various | Higher surface tension than PFOS at similar concentrations google.com |
It is important to note that while PFDSF is a precursor to certain fluorosurfactants, direct comparative performance data with other specific fluorosurfactants in wetting and surfactant applications is not extensively available in the public domain.
While the direct application of this compound for the modification of polymer and textile surfaces is not widely documented in publicly available research, the broader class of per- and polyfluoroalkyl substances (PFAS) has been historically used for this purpose. These compounds are known to impart oleophobicity (oil repellency) and hydrophobicity (water repellency) to various materials.
For instance, fluorochemicals are applied to textiles to provide stain and soil resistance. Similarly, they have been used in food packaging to prevent grease from soaking through paper and paperboard. wikipedia.orgusda.gov Although PFDSF is a member of the PFAS family, specific research detailing its use and effectiveness in modifying polymer and textile surfaces for enhanced performance is limited.
Integration of this compound in Novel Material Development
The integration of fluorinated compounds into new materials can impart unique and desirable properties. However, the specific role of this compound in the development of novel materials is not well-documented in available literature.
This compound can serve as a precursor in the synthesis of other perfluorinated compounds. lookchem.com For example, it can be used to produce perfluorooctanesulfonic acid (PFOS) and its derivatives. wikipedia.org These resulting compounds have been used in the production of certain fluoropolymers, acting as processing aids. europa.eu
Processing aids are crucial in the polymerization process of some fluoropolymers, particularly in emulsion polymerization, to ensure stability and achieve the desired polymer characteristics. healthandenvironment.org While PFDSF is a starting material for some of these aids, its direct role as a monomer or a significant component in the formulation of high-performance fluoropolymers is not established in the available research. The synthesis of fluoropolymers is a complex process, with various monomers and processing aids being used depending on the desired properties of the final product.
There is no specific information available in the public domain regarding the use of this compound in the development of smart materials or advanced functional coatings. Research in this area tends to focus on other fluorinated polymers and compounds.
Utilization in Specialized Industrial Chemical Processes
This compound has been identified as a useful precursor in the synthesis of other specialized perfluorinated compounds. lookchem.com Its high chemical and thermal stability make it a robust starting material for various chemical reactions. One documented application is its use in the synthesis of other perfluorinated molecules that may have applications in areas such as semiconductor manufacturing, though specific details of these processes are often proprietary. wikipedia.org
The table below lists some of the industrial applications associated with perfluorooctanesulfonyl fluoride (POSF), a related compound, which provides context for the types of applications where PFDSF-derived chemicals might be used.
| Application Area | Specific Use |
| Semiconductor Manufacturing | Photo-resist and anti-reflective coatings, etching agents wikipedia.org |
| Metal Plating | Additive in closed-loop hard metal plating systems wikipedia.org |
| Aviation | Component of hydraulic fluids wikipedia.org |
It is important to emphasize that this table refers to the applications of a related compound, and the direct use of this compound in these specific processes is not explicitly confirmed in the available literature.
Applications in Precision Etching and Plating Technologies
Perfluorodecanesulfonyl fluoride, and its derivatives, play a crucial role as high-performance surfactants in the demanding environments of precision etching and metal plating. Their ability to significantly lower the surface tension of aqueous solutions, even at very low concentrations, is a key factor in their utility.
In the realm of semiconductor manufacturing, the etching of intricate patterns onto wafers requires exceptional control and precision. Fluorine-based compounds are integral to this process, acting as etchants that can selectively remove material to create the complex topographies of modern microchips. While specific data for Perfluorodecanesulfonyl fluoride is not widely published, the behavior of its close homolog, Perfluorooctanesulfonyl fluoride (POSF), provides strong evidence of its function. These perfluorinated sulfonyl fluorides contribute to the formulation of etching gases and wet etching solutions. researchgate.netnih.gov In plasma etching, they are precursors to the reactive fluorine species that etch materials like silicon dioxide. mst.dk Their surfactant properties also aid in achieving uniform etching across the wafer surface.
In the metal plating industry, particularly in hard chrome plating, perfluoroalkyl sulfonyl fluorides have been instrumental. They are added to plating baths as mist suppressants, a critical function for both operational efficiency and environmental control. The electrochemical process of chrome plating generates a significant amount of gas, which can carry toxic chromic acid into the atmosphere as an aerosol. Perfluorinated surfactants, like Perfluorodecanesulfonyl fluoride, form a stable foam layer on the surface of the plating bath, effectively trapping these mists. mst.dkumweltbundesamt.de This dramatically reduces the release of hazardous chromium(VI) aerosols. mst.dk
The effectiveness of these compounds stems from their chemical stability in aggressive, highly acidic plating solutions and their ability to maintain low surface tension over a wide range of operating conditions. The typical concentration of perfluorooctane sulfonic acid (PFOS), a derivative of POSF, in chrome plating electrolytes is in the range of 30-80 mg/L to effectively reduce surface tension. umweltbundesamt.de
| Application | Function of Perfluorodecanesulfonyl Fluoride Derivative | Key Performance Attributes | Typical Concentration (for POSF-derived PFOS) |
| Semiconductor Etching | Etchant precursor, Surfactant | High reactivity in plasma, Uniform surface wetting | Not specified in publicly available literature |
| Hard Chrome Plating | Mist Suppressant | Lowers surface tension, Forms stable foam barrier, Chemically inert in strong acids | 30-80 mg/L |
Incorporation into Specialty Inks and Photoresist Formulations
The unique surface-active properties of Perfluorodecanesulfonyl fluoride and its derivatives make them valuable additives in the formulation of specialty inks and photoresists for microlithography.
In the production of high-performance inks, achieving uniform coverage and excellent leveling is paramount. Fluorinated surfactants, often referred to as leveling agents, are incorporated into ink formulations to overcome surface tension gradients that can lead to defects such as cratering and poor substrate wetting. A patent for a fluorocarbon anti-cratering leveling agent for coatings and inks specifies a surface tension of 21-24 dynes/cm as a key characteristic. google.com By reducing the surface tension of the ink, these additives ensure that it flows evenly and forms a smooth, consistent film on various substrates.
In the field of microlithography, which is fundamental to semiconductor manufacturing, photoresists are light-sensitive materials used to create patterns on wafers. The performance of a photoresist is highly dependent on the precise control of its interaction with the substrate and developing solutions. Perfluorinated compounds are used as surfactants in photoresist formulations and their ancillary materials, such as top anti-reflective coatings and developers. researchgate.net
The addition of a small amount of a fluorochemical surfactant to a photoresist stripper can significantly improve its ability to remove the resist by lowering the surface tension and enhancing the penetration of the stripping solution. google.com In immersion lithography, where a liquid is placed between the final lens of the exposure tool and the wafer, PFAS-containing materials are critical for protecting the photoresist without causing it to swell. ua.pt They also play a role in preventing pattern collapse in high-aspect-ratio structures by reducing capillary forces during the drying process. The introduction of fluorine-containing resin compounds into photoresist compositions has been shown to address issues like film cracking and improve adhesion and etching resistance. google.com
| Application | Function of Perfluorodecanesulfonyl Fluoride Derivative | Key Performance Attributes | Reported Benefit |
| Specialty Inks | Leveling Agent | Reduces surface tension, Prevents cratering | Improved film uniformity and substrate wetting |
| Photoresist Formulations | Surfactant, Additive | Controls surface tension, Prevents pattern collapse, Enhances developer performance | Improved resolution, reduced defects, enhanced adhesion |
Future Research Trajectories and Emerging Paradigms in Perfluorodecanesulphonyl Fluoride Chemistry
Innovations in Green Chemistry and Sustainable Production of Perfluorinated Sulfonyl Fluoride (B91410) Analogues
The traditional synthesis of perfluorinated sulfonyl fluorides has relied on methods like electrochemical fluorination, which can be energy-intensive and produce a complex mixture of isomers. nih.gov The push for greener and more sustainable chemical production has spurred research into novel synthetic routes that are safer, more efficient, and have a reduced environmental footprint.
A significant breakthrough in this area is the development of a method to convert easily accessible raw materials like thiols and disulfides into sulfonyl fluorides. osaka-u.ac.jpeurekalert.orgsciencedaily.com This process utilizes SHC5® and potassium fluoride (KF) and is considered a green synthetic process because it produces only non-toxic sodium and potassium salts as by-products. osaka-u.ac.jpeurekalert.orgsciencedaily.com This approach is not only cost-effective and scalable but also aligns with the principles of "click chemistry," which emphasizes high efficiency and minimal environmental impact. osaka-u.ac.jpeurekalert.org
Another promising green chemistry approach involves the electrochemical oxidative coupling of thiols and potassium fluoride. acs.org This method is notable for its mild reaction conditions and the use of KF as a safe and abundant fluoride source, avoiding the need for harsh oxidants or catalysts. acs.org The broad substrate scope of this reaction, encompassing various alkyl, benzyl, aryl, and heteroaryl thiols or disulfides, highlights its versatility for creating a diverse range of sulfonyl fluorides. acs.org
These innovative synthetic strategies represent a paradigm shift in the production of perfluorinated sulfonyl fluoride analogues, moving away from hazardous reagents and towards more environmentally benign processes.
Elucidation of Novel Degradation Pathways and Comprehensive Remediation Strategies for Perfluorinated Sulfonyl Fluorides
Perfluorodecanesulfonyl fluoride and its degradation product, perfluorooctane (B1214571) sulfonate (PFOS), are notoriously persistent in the environment. wikipedia.org This persistence has driven research into effective degradation and remediation technologies. While much of the focus has been on the degradation of PFOS and perfluorooctanoic acid (PFOA), the principles and techniques being developed are applicable to the broader class of perfluorinated sulfonyl fluorides.
Biodegradation is emerging as a promising green degradation pathway for PFOA and PFOS. nih.gov This approach utilizes microorganisms, plants, or enzymes to break down these persistent compounds through processes like redox reactions and enzyme catalysis. nih.gov Although research in this area is still in its early stages, the specificity, cost-effectiveness, and ease of implementation make it a highly attractive option for environmental remediation. nih.gov
Photochemical, photocatalytic, and electrochemical methods are also being actively investigated for the degradation of PFOA and PFOS. nih.gov These techniques have shown potential for breaking the strong carbon-fluorine bonds that characterize these compounds. nih.gov For instance, a novel defluorination pathway for GenX, a PFOA alternative, has been demonstrated using a UV/bisulfite system with an α-Fe2O3 nanoparticle layer. nih.gov This system promotes the generation of hydrated electrons, which are effective in breaking down the compound. nih.gov
Remediation strategies often focus on concentrating the contaminants for subsequent treatment. Fluorinated sorbents are being explored for their potential to capture PFAS from water through fluorine-fluorine interactions. nih.gov This approach can be combined with other destructive technologies to create a comprehensive remediation solution. nih.gov
Advancement of Analytical Techniques for Ultrace-Level Detection and Environmental Monitoring
The global distribution of perfluorinated compounds, even in remote locations, underscores the need for highly sensitive analytical methods to monitor their presence in the environment. acs.orgnih.govacs.org The detection of precursor compounds, such as perfluorodecanesulfonyl fluoride, is crucial for understanding the sources and distribution of these contaminants. nih.govacs.org
A significant challenge in detecting compounds like perfluorooctanesulfonyl fluoride (PFOSF) and perfluorohexanesulfonyl fluoride (PFHxSF) has been the lack of sensitive methods. nih.gov A novel approach has been developed that involves chemical derivatization to convert these compounds into their corresponding perfluoroalkane sulfinic acids, which can then be analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This method has been successfully applied to detect PFOSF and PFHxSF in soil samples from a former fluorochemical manufacturing facility. nih.gov
Another derivatization method for the analysis of PFOSF utilizes benzylamine (B48309), allowing for rapid quantitative analysis by LC/MS. acs.org This technique has shown good linearity and a low detection limit, making it suitable for environmental monitoring and for studying the transformation of PFOSF to PFOS. acs.org
The development of these advanced analytical techniques is essential for accurate environmental monitoring and for assessing the effectiveness of remediation efforts.
Exploration of Unconventional Industrial Applications in Next-Generation Materials and Chemical Technologies
While the environmental persistence of many perfluorinated compounds has led to restrictions on their use, the unique properties of the sulfonyl fluoride group continue to make it an attractive functional group in the development of new materials and chemical technologies. wikipedia.org
The sulfur-fluorine exchange (SuFEx) reaction, a key component of "click chemistry," relies on sulfonyl fluorides to rapidly and efficiently link molecules together. eurekalert.org The development of greener synthetic methods for sulfonyl fluorides is expanding the utility of SuFEx chemistry in fields such as materials science, chemical biology, and pharmaceutical development. eurekalert.org
The inherent properties of fluorinated compounds, such as their chemical and thermal stability, make them valuable in specialized applications. nih.gov For example, fluoride chemistry is being leveraged in the development of materials for molten salt reactors, a next-generation nuclear technology. materion.com These applications often require materials with exceptional stability under extreme conditions.
Furthermore, the unique properties of perfluorinated compounds have been utilized in a wide range of industrial and consumer products, including fire-fighting foams and electronics manufacturing. nih.gov While many of these applications are being phased out due to environmental concerns, the fundamental chemistry of these compounds continues to inspire the development of new materials with tailored properties for advanced technological applications.
Q & A
Q. What are the established synthesis methods for PDSF, and how can researchers optimize reaction conditions to improve yield?
PDSF is synthesized via fluorination of hydrocarbon precursors. A patented method involves reacting monohydroperfluoroalkanesulfonyl fluoride with fluorine gas under controlled conditions (e.g., temperature: 50–150°C, pressure: 1–5 atm) to achieve high purity . Researchers should optimize parameters such as fluorine gas flow rate, reaction time, and catalyst use (e.g., metal fluorides) to minimize byproducts like perfluorooctanesulfonic acid (PFOS). Safety protocols, including inert gas purging and corrosion-resistant reactors, are critical due to fluorine’s reactivity .
Q. Which analytical techniques are most effective for characterizing PDSF and its derivatives in laboratory settings?
Nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) and high-resolution mass spectrometry (HRMS) are standard for structural confirmation. Gas chromatography-mass spectrometry (GC-MS) with electron capture detection (ECD) is preferred for quantifying trace PDSF in environmental matrices. For stability assessments, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can evaluate decomposition thresholds under varying temperatures .
Q. How does PDSF’s stability vary under different laboratory storage conditions?
PDSF is hygroscopic and reacts with moisture to form perfluorodecanesulfonic acid (PFDS). Storage in anhydrous solvents (e.g., hexafluorobenzene) at –20°C in amber vials under argon atmosphere extends stability. Degradation kinetics studies suggest a half-life of >6 months under these conditions, compared to <1 week at room temperature with humidity exposure .
Advanced Research Questions
Q. What are the primary environmental degradation pathways of PDSF, and how do they differ from shorter-chain perfluoroalkyl substances (PFAS)?
PDSF’s degradation in aquatic systems occurs via hydrolysis (pH-dependent) and microbial defluorination, but its long perfluoroalkyl chain (C10) resists breakdown compared to C8 analogs like PFOS. Advanced oxidation processes (AOPs) using UV/persulfate show <30% degradation efficiency for PDSF, highlighting its persistence . Researchers should model degradation using quantum chemical calculations (e.g., density functional theory) to predict reaction intermediates and design targeted remediation strategies .
Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo studies of PDSF?
Discrepancies often arise from differences in metabolic activation. For example, in vitro assays may underestimate toxicity due to the absence of hepatic enzymes that convert PDSF to reactive intermediates. To address this, use liver S9 fractions or 3D co-culture models incorporating hepatocytes. Cross-validate findings with in vivo rodent studies, monitoring biomarkers like serum lactate dehydrogenase (LDH) and α-hydroxybutyrate dehydrogenase (HBDH) to assess organ-specific effects .
Q. What mechanistic insights explain PDSF’s bioaccumulation in lipid-rich tissues compared to other PFAS?
PDSF’s longer alkyl chain enhances lipid solubility, leading to preferential partitioning into adipose tissue and cell membranes. Computational studies using partition coefficients (log Kow) and molecular dynamics simulations reveal stronger van der Waals interactions with lipid bilayers. Comparative studies with C6–C8 PFAS show a 2–3× higher bioaccumulation factor (BAF) for PDSF in fish models .
Q. Which experimental models are optimal for studying PDSF’s developmental toxicity and endocrine disruption potential?
Zebrafish embryos are ideal for high-throughput screening of developmental defects (e.g., yolk sac edema, spinal curvature). For endocrine effects, use mammalian models like Sprague-Dawley rats, focusing on thyroid hormone (T3/T4) levels and peroxisome proliferator-activated receptor (PPAR) activation. Transcriptomic analysis (RNA-seq) of liver tissue can identify dysregulated pathways, such as lipid metabolism and oxidative stress .
Methodological Considerations
Q. How should researchers design studies to assess PDSF’s interaction with proteins or DNA?
Employ fluorescence quenching assays with human serum albumin (HSA) to quantify binding constants. For DNA interaction studies, use circular dichroism (CD) spectroscopy to detect conformational changes in double-stranded DNA. Molecular docking simulations (e.g., AutoDock Vina) can predict binding sites and guide mutagenesis experiments .
Q. What strategies mitigate cross-contamination in laboratories handling PDSF?
Use dedicated glassware and PTFE-coated equipment. Implement routine decontamination with methanolic KOH (1M) to hydrolyze residual PDSF. Air monitoring via LC-MS/MS ensures airborne levels remain below occupational exposure limits (OELs) .
Data Interpretation and Gaps
Q. How can researchers address the scarcity of longitudinal data on PDSF’s environmental persistence?
Leverage long-term soil and sediment cores from contaminated sites (e.g., fire-training areas) to analyze temporal trends. Combine this with stable isotope tracing (δ¹³C-PDSF) to differentiate biotic vs. abiotic degradation .
Q. What are the key knowledge gaps in PDSF’s ecotoxicological profile, and how can they be prioritized?
Limited data exist on chronic exposure effects in terrestrial invertebrates and plants. Prioritize microcosm studies with earthworms (Eisenia fetida) and hydroponic assays with Arabidopsis thaliana to assess bioaccumulation and phytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
